Brucine sulfate salt hydrate is a chemical compound derived from brucine, which is a major pharmacological constituent of the seeds of Strychnos nux-vomica. This compound is recognized for its crystalline structure and is typically encountered in a hydrated form. The chemical formula for brucine sulfate salt hydrate is C₄₆H₅₆N₄O₁₃S, and it possesses a molecular weight of approximately 830.03 g/mol. As a sulfate salt, it exhibits hygroscopic properties, making it soluble in water and sensitive to moisture in the environment .
The synthesis of brucine sulfate salt hydrate typically involves the reaction of brucine with sulfuric acid or its salts under controlled conditions. The process may include:
This method ensures the formation of high-purity brucine sulfate salt hydrate suitable for further applications .
Brucine sulfate salt hydrate finds applications primarily in research and pharmacology. Its notable uses include:
Studies on brucine sulfate salt hydrate have focused on its interactions with various biological systems, particularly concerning its neurotoxic effects. Research indicates that it may interact with neurotransmitter receptors, influencing excitatory and inhibitory pathways within the nervous system. Additionally, studies have explored its potential synergistic effects when combined with other pharmacologically active compounds .
Brucine sulfate salt hydrate shares similarities with several other alkaloids and sulfate salts. Here are some comparable compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Strychnine | C₂₁H₂₃N₂O₂ | Highly toxic; acts as a competitive antagonist at glycine receptors |
| Quinine | C₂₀H₂₄N₂O₂ | Antimalarial properties; interacts with ion channels |
| Morphine | C₁₇H₁₉N₃O₃ | Opioid analgesic; interacts with opioid receptors |
| Theobromine | C₇H₈N₄O₂ | Mild stimulant; found in cocoa beans |
Brucine sulfate salt hydrate is unique due to its specific neurotoxic properties and pharmacological applications, distinguishing it from these other compounds which have different therapeutic uses and mechanisms of action .
Brucine, a naturally occurring indole alkaloid, was first isolated in 1819 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou from the seeds of Strychnos nux-vomica (commonly called the vomiting nut tree) . This discovery occurred during a period of intense exploration of plant-derived alkaloids, which were pivotal in the development of modern pharmacology. Brucine’s isolation followed closely after strychnine, its structurally related counterpart, which was identified in the same plant species in 1818 . The alkaloids’ toxicological properties initially limited their utility, but their unique stereochemical architectures later made them valuable tools in synthetic chemistry.
Brucine sulfate salt hydrate is derived from the seeds of Strychnos nux-vomica, a deciduous tree native to South Asia and Southeast Asia . The seeds contain 1.5% strychnine and smaller amounts of brucine, alongside other bioactive compounds . The plant’s bark and flowers also yield brucine, though in lower concentrations . Strychnos nux-vomica has been used in traditional medicine for centuries, particularly in Ayurvedic practices, where its seeds are processed into remedies for digestive disorders and neurological conditions .
Early research focused on isolating and characterizing brucine sulfate salt hydrate, driven by its structural complexity. In 1919, Groth identified the tetrahydrate form of brucine, but the sulfate salt hydrate gained prominence in later studies . The Cambridge Structural Database now contains multiple crystal forms of brucine sulfate salt hydrate, underscoring its polymorphic nature . Modern investigations emphasize its role in chiral resolution and charge-transfer complex synthesis, reflecting its utility in advanced materials science .
Brucine and strychnine share a monoterpenoid indole alkaloid core, differing primarily in their methoxy group substitutions (2,3-dimethoxy in brucine vs. 10,11-methoxy in strychnine) . This structural similarity allows brucine to serve as a stereospecific synthetic precursor for strychnine derivatives. Both alkaloids belong to the Corynanthe subclass of indole alkaloids, which includes compounds like ajmaline and yohimbine . The sulfate salt hydrate form enhances solubility and stability, making it preferable for laboratory applications .
Brucine sulfate salt hydrate is formally designated as 2,3-dimethoxystrychnidin-10-one sulfate heptahydrate (C₄₆H₆₈N₄O₁₉S) . Alternative names include 10,11-dimethoxystrychnine sulfate and brucine sulfate heptahydrate . It is classified under indole alkaloids (CAS: 652154-10-4) and falls under the Corynanthe family due to its biosynthetic origin from secologanin and tryptamine . The sulfate counterion and hydrate water molecules are critical for its crystalline arrangement and reactivity .
Brucine sulfate salt hydrate represents a complex ionic compound formed through the combination of the naturally occurring alkaloid brucine with sulfuric acid and water molecules. The molecular formula of this hydrated sulfate salt is reported as C₄₆H₅₆N₄O₁₃S, indicating the presence of two brucine molecules, one sulfate ion, and associated water molecules of hydration [1] [2]. Alternative formulations suggest variations in hydration levels, with some sources reporting C₄₆H₅₄N₄O₁₂S as the anhydrous base formula [3] [4].
The parent brucine alkaloid possesses the molecular formula C₂₃H₂₆N₂O₄ and a molecular weight of 394.47 grams per mole [5]. When combined with sulfuric acid to form the sulfate salt hydrate, the resulting compound exhibits a significantly increased molecular weight ranging from 887.0 to 905.04 grams per mole, depending on the degree of hydration [1] [6] [3].
The International Union of Pure and Applied Chemistry nomenclature describes brucine sulfate salt hydrate as 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-14-one combined with sulfuric acid and hydrate water molecules [3] [4]. This systematic name reflects the complex polycyclic structure characteristic of the strychnos alkaloid family.
| Property | Value |
|---|---|
| Molecular Formula (Hydrated) | C₄₆H₅₆N₄O₁₃S (C₄₆H₅₄N₄O₁₂S + H₂O) |
| Molecular Formula (Anhydrous Base) | C₂₃H₂₆N₂O₄ (brucine base) |
| Molecular Weight (g/mol) | 887.0-905.04 |
| CAS Number | 652154-10-4 |
| Chemical Name (IUPAC) | 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-14-one; sulfuric acid; hydrate |
| Appearance | White to light beige crystalline powder |
| Melting Point (°C) | 180-185 (decomposition) |
| Specific Rotation | -24° to -27° (c=1, H₂O) |
| Solubility in Water | Soluble |
The compound typically appears as a white to light beige crystalline powder with a decomposition temperature ranging between 180 and 185 degrees Celsius [7] [8]. The hygroscopic nature of the sulfate salt contributes to its water solubility and moisture sensitivity [3].
Brucine sulfate salt hydrate exhibits significant stereochemical complexity due to the presence of multiple chiral centers within the brucine alkaloid framework. The compound demonstrates pronounced optical activity, rotating plane-polarized light in a levorotatory direction with specific rotation values ranging from -24° to -27° when measured at a concentration of 1 gram per 100 milliliters in water [2] [3] [7].
The chirality of brucine arises from several asymmetric carbon atoms distributed throughout its polycyclic indole alkaloid structure [10] [11]. These chiral centers create a three-dimensional molecular architecture that lacks any plane of symmetry, rendering the molecule non-superimposable on its mirror image [12] [13]. The absolute configuration of brucine has been established through various spectroscopic and crystallographic studies, with specific stereochemical designations assigned to each asymmetric center [14] [15].
| Feature | Description |
|---|---|
| Number of Chiral Centers | Multiple asymmetric carbon atoms in complex polycyclic structure |
| Absolute Configuration | Defined by (R) and (S) designations at specific positions |
| Optical Activity | Levorotatory (-), rotates plane-polarized light counterclockwise |
| Enantiomeric Form | Single enantiomer isolated from natural source |
| Molecular Symmetry | No plane of symmetry, non-superimposable mirror image |
| Chirality Source | Derived from naturally occurring brucine alkaloid |
The naturally occurring form of brucine represents a single enantiomer, as it is biosynthetically produced through stereospecific enzymatic processes in plants such as Strychnos nux-vomica [16]. This inherent chirality has made brucine and its derivatives valuable as chiral resolving agents in asymmetric synthesis and optical resolution procedures [10] [16].
Theoretical investigations using density functional theory calculations have revealed that the frontier molecular orbitals of brucine are primarily localized on the aromatic phenyl portion of the polycyclic ring system [11]. The presence of methoxy substituents at positions 10 and 11 influences the electronic distribution and contributes to the overall stereochemical properties of the molecule [11].
The formation of brucine sulfate salt hydrate involves ionic interactions between the protonated brucine cation and the sulfate anion. Brucine, being a weak alkaline compound with nitrogen-containing heterocyclic rings, readily accepts protons in acidic environments to form brucinium cations [17] [18]. The degree of basicity depends on the electronic environment surrounding the nitrogen atoms within the polycyclic structure [18].
The sulfate salt formation occurs through acid-base neutralization reactions where sulfuric acid protonates the basic nitrogen centers of brucine molecules [8] [19]. This process results in the formation of ionic bonds between the positively charged brucinium ions and the negatively charged sulfate ions [20] [21]. The ionic nature of these interactions significantly influences the solubility properties of the resulting salt compared to the parent alkaloid [18].
Crystal structure analyses of brucinium salts reveal characteristic hydrogen bonding patterns that stabilize the ionic crystal lattice [17] [22] [23]. The protonated amine nitrogen atoms serve as hydrogen bond donors, forming strong intermolecular interactions with oxygen atoms from sulfate anions and water molecules [17] [23]. These hydrogen-bonded networks contribute to the overall stability and packing arrangement of the crystalline material.
The formation of hydrated sulfate salts demonstrates the influence of ionic environments on polar organic compounds [21]. The presence of sulfate ions creates specific solvation shells around the brucinium cations, with water molecules playing crucial roles in stabilizing the ionic interactions through hydrogen bonding networks [24] [23].
Research on ionic pair receptors has shown that sulfate anions form particularly stable complexes with organic cations due to their high charge density and multiple coordination sites [24]. In the case of brucine sulfate salt hydrate, the sulfate anions can coordinate with multiple brucinium cations and water molecules simultaneously, creating a three-dimensional hydrogen-bonded network structure.
Brucine sulfate salt hydrate belongs to the broader family of indole alkaloid sulfate salts, which share common structural features while exhibiting distinct molecular characteristics. A comparative analysis with related alkaloid salts reveals important structure-activity relationships and physicochemical property variations.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Toxicity Level |
|---|---|---|---|---|
| Brucine Sulfate Salt Hydrate | C₄₆H₅₆N₄O₁₃S | 887.0-905.04 | Sulfate salt with hydration | Moderate (salt form) |
| Strychnine | C₂₁H₂₂N₂O₂ | 334.43 | No methoxy groups | Highly toxic |
| Brucine (Free Base) | C₂₃H₂₆N₂O₄ | 394.47 | Two methoxy groups at positions 10,11 | Less toxic than strychnine |
| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | Quinoline-based structure | Moderate |
| Morphine | C₁₇H₁₉N₃O₃ | 285.34 | Phenanthrene-based structure | Variable |
The most closely related compound to brucine sulfate salt hydrate is strychnine, which shares the same basic polycyclic indole alkaloid framework but lacks the methoxy substituents present in brucine [5] [25]. This structural difference, specifically the presence of methoxy groups at positions 9 and 10 in brucine versus hydrogen atoms in strychnine, leads to significant differences in toxicity profiles and pharmacological activities [5] [25].
Alkaloid sulfate salts generally exhibit enhanced water solubility compared to their free base forms [18]. This property stems from the ionic nature of the salt, which allows for favorable interactions with polar solvents such as water. The solubility enhancement is particularly pronounced for alkaloids like brucine, which are only sparingly soluble in their neutral forms [18].
The crystal packing arrangements of alkaloid sulfate salts often display characteristic layered structures stabilized by extensive hydrogen bonding networks [17] [22]. Brucinium salts, including the sulfate hydrate, typically form corrugated layers with the alkaloid cations arranged in head-to-tail orientations [17] [23]. These structural motifs are conserved across different brucinium salt compositions, suggesting that the brucine molecular framework imposes specific packing constraints.
Comparative studies of alkaloid salt formation reveal that the basicity of the parent alkaloid significantly influences the ease of salt formation and the stability of the resulting ionic compounds [18]. Brucine, with its moderate basicity, forms stable sulfate salts under standard conditions, whereas more weakly basic alkaloids may require more acidic conditions for complete salt formation [18].
The structure-property relationships in brucine sulfate salt hydrate demonstrate the complex interplay between molecular architecture, intermolecular interactions, and macroscopic properties. The polycyclic indole alkaloid framework provides a rigid structural foundation that influences both the physical and chemical behavior of the compound [26] [27].
The presence of methoxy substituents at specific positions within the brucine structure significantly affects the electronic properties and reactivity patterns [11] [27]. Theoretical calculations indicate that these electron-donating groups modify the molecular electrostatic potential distribution, creating regions of enhanced nucleophilicity that influence intermolecular interactions [11]. The methoxy groups also contribute to the overall hydrophobic character of the brucine molecule, affecting its interactions with water molecules in the hydrated salt form.
Stability investigations using density functional theory methods have revealed that brucine exhibits favorable molecular orbital energy gaps, indicating kinetic stability under normal conditions [11] [27]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies suggest that the presence of methoxy substituents does not significantly destabilize the molecule compared to related alkaloids lacking these functional groups [11].
The hygroscopic properties of brucine sulfate salt hydrate can be attributed to the combination of ionic character and specific hydrogen bonding capabilities [26]. The compound demonstrates the ability to form multiple hydrated crystalline phases, including stoichiometric tetrahydrates and nonstoichiometric hydrates with varying water content [26] [28]. These hydration behaviors reflect the strong affinity of the ionic salt for water molecules through coordinated hydrogen bonding networks.
Crystal structure analyses reveal that the molecular conformation of brucine within the salt hydrate is influenced by both intramolecular constraints and intermolecular packing forces [22] [23]. The rigid polycyclic framework maintains specific geometric relationships between functional groups, while the ionic environment and hydration state can induce subtle conformational adjustments to optimize hydrogen bonding interactions [23].
The structure-property relationships extend to the optical activity of the compound, where the specific rotation values directly correlate with the molecular chirality and electronic environment [2] [7]. The levorotatory nature of brucine sulfate salt hydrate reflects the absolute configuration of the constituent brucine molecules and provides a sensitive probe for monitoring structural integrity and purity [14].
The anhydrous form demonstrates remarkable stability characteristics, maintaining its crystalline integrity up to 75% RH before undergoing transformation to hydrated phases [1] [3]. At higher moisture conditions (≥ 80% RH), the anhydrous form readily transforms to the non-stoichiometric hydrate form (HyC), indicating its hygroscopic nature under elevated humidity conditions [1] [3].
Thermal analysis reveals that the anhydrous form exhibits a melting point of 178.9 ± 0.1°C with a fusion enthalpy of 28.4 ± 0.1 kJ/mol [1]. The compound shows decomposition characteristics at temperatures approaching 185°C, as evidenced by differential scanning calorimetry studies [4] [5].
The dihydrate form represents a complex hydration state characterized by variable water content ranging from 6.5 to 7.4 molecules of water per brucine sulfate molecule [1] [6]. This form demonstrates stability at relative humidity values ≥ 26% at room temperature, with optimal stability observed above 40% RH [1] [6] [3].
The dihydrate exhibits unique nonstoichiometric dehydration behavior at RH < 40% at 25°C, where water molecules are gradually released from open channel structures without significant distortion of the overall crystal lattice [1] [3]. This behavior is attributed to the location of water molecules in accessible channels within the crystal structure, enabling rapid water egress and ingress [1] [3].
Structural analysis reveals that the dihydrate undergoes isomorphic dehydration, producing a dehydrate structure that maintains the same crystalline framework but with reduced water content [1] [3]. The isomorphic dehydrate structure is estimated to be only a few kJ/mol less stable than the anhydrous form, explaining the rapid water exchange kinetics observed in this system [1] [3].
Thermal characterization shows that the dihydrate undergoes peritectic melting at 121.5 ± 1.0°C with a heat of dissociation of 31.4 ± 0.8 kJ/mol [1]. The dehydration process occurs in multiple stages, with initial water loss beginning at temperatures above 80°C and completion below 120°C under controlled heating conditions [1].
The tetrahydrate form maintains a stoichiometric composition of 4.0 molecules of water per brucine sulfate molecule, demonstrating stability within a narrow relative humidity window of 22-25% at room temperature [1] [6] [3]. This form exhibits exceptional stability characteristics, showing practically no weight loss between 90% and 10% RH at 25°C [1] [3].
Crystallographic analysis through powder X-ray diffraction reveals that the tetrahydrate maintains constant lattice parameters upon decreasing RH from 90% to 10%, confirming its stoichiometric nature [1] [3]. The rigid tetrahydrate structure undergoes complete collapse to an amorphous phase upon dehydration at RH values below 10% [1] [3].
The tetrahydrate demonstrates the highest enthalpic stabilization among all hydrated forms, with a stabilization energy of approximately 23 kJ/mol relative to the anhydrous form [1] [3]. This significant stabilization contributes to the structural integrity of the tetrahydrate under varying humidity conditions within its stability range [1] [3].
Thermal analysis indicates that the tetrahydrate undergoes peritectic transformation at 68.9 ± 0.5°C with an enthalpy change of 22.6 ± 0.1 kJ/mol [1]. The dehydration process results in amorphous brucine formation, which subsequently crystallizes to the anhydrous form at temperatures above 130°C [1].
Acute Toxic